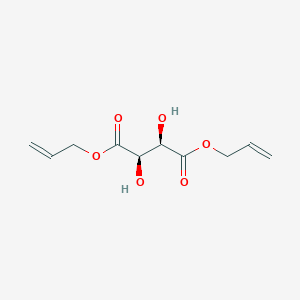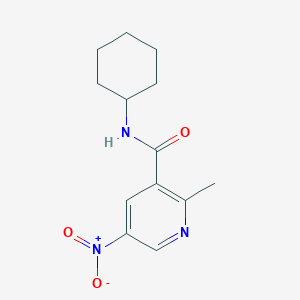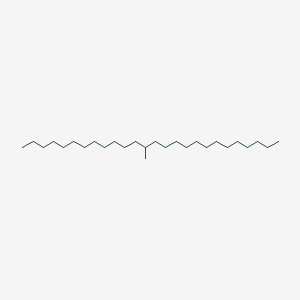![molecular formula C12H26N4OS B14603148 1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14603148.png)
1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea is an organic compound characterized by the presence of a heptylsulfanyl group, a hydrazinylidenemethyl group, and a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea typically involves the following steps:
-
Formation of the Heptylsulfanylpropyl Intermediate
- Starting with a suitable alkyl halide, such as 1-bromoheptane, the heptylsulfanylpropyl intermediate can be synthesized through a nucleophilic substitution reaction with a thiol compound, such as 3-mercaptopropylamine.
- Reaction conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen) and may require a base such as sodium hydroxide to facilitate the substitution.
-
Formation of the Hydrazinylidenemethyl Intermediate
- The hydrazinylidenemethyl group can be introduced by reacting an appropriate aldehyde or ketone with hydrazine hydrate.
- Reaction conditions: This reaction is usually performed under reflux conditions in a suitable solvent such as ethanol.
-
Coupling of Intermediates
- The final step involves coupling the heptylsulfanylpropyl intermediate with the hydrazinylidenemethyl intermediate in the presence of a urea derivative.
- Reaction conditions: This step may require a catalyst such as a transition metal complex and is typically carried out under mild heating.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea can undergo various chemical reactions, including:
-
Oxidation: : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Major products: Sulfoxides, sulfones.
-
Reduction: : The hydrazinylidenemethyl group can be reduced to form hydrazine derivatives.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Major products: Hydrazine derivatives.
-
Substitution: : The urea moiety can participate in nucleophilic substitution reactions.
- Common reagents: Alkyl halides, acyl chlorides.
- Major products: Substituted urea derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate, acyl chlorides in the presence of a base such as pyridine.
Applications De Recherche Scientifique
1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea has several scientific research applications:
Medicinal Chemistry: This compound may be explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Materials Science: The unique structural features of this compound may make it suitable for use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea is not well-documented. based on its structural features, it is likely to interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and possibly covalent modification. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]thiourea: Similar structure but with a thiourea moiety instead of a urea moiety.
1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]carbamate: Similar structure but with a carbamate moiety instead of a urea moiety.
1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]guanidine: Similar structure but with a guanidine moiety instead of a urea moiety.
Uniqueness
1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea is unique due to the presence of both a heptylsulfanyl group and a hydrazinylidenemethyl group, which may confer distinct chemical reactivity and biological activity compared to its analogs
Propriétés
Formule moléculaire |
C12H26N4OS |
|---|---|
Poids moléculaire |
274.43 g/mol |
Nom IUPAC |
1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea |
InChI |
InChI=1S/C12H26N4OS/c1-2-3-4-5-6-9-18-10-7-8-14-12(17)15-11-16-13/h11H,2-10,13H2,1H3,(H2,14,15,16,17) |
Clé InChI |
JFBPHJHYNZAGNQ-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCCSCCCNC(=O)N/C=N/N |
SMILES canonique |
CCCCCCCSCCCNC(=O)NC=NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


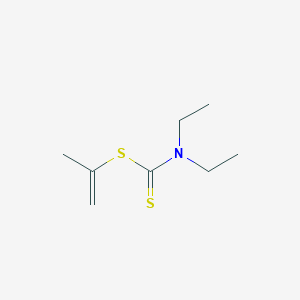

![[8-(hexadecanoyloxymethyl)-6,7-dihydroxy-4,18-dimethyl-14-nonyl-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B14603082.png)
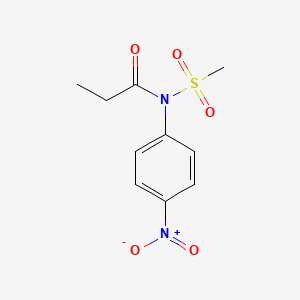
![2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14603085.png)

![1-Oxo-2-[1-(2,4,6-trimethylphenyl)ethanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14603098.png)
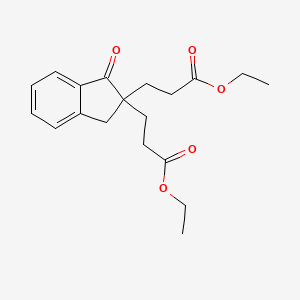
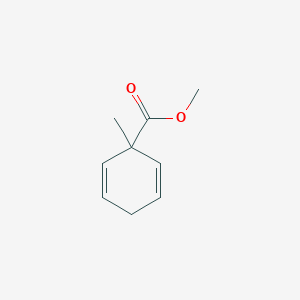
![2-{2-[4-(4-Methylphenyl)piperazin-1-yl]ethyl}quinoline](/img/structure/B14603116.png)
![2-[1-(7-Chloronaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14603124.png)
